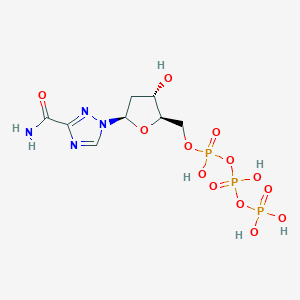
N-Trityl Losartan Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Trityl Losartan Azide: is a derivative of Losartan, an angiotensin II receptor antagonist commonly used to treat hypertension. The compound features a trityl (triphenylmethyl) group and an azide functional group, which are significant in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Losartan Azide typically involves the protection of the Losartan molecule with a trityl group, followed by the introduction of an azide group. The trityl protection is usually achieved using trityl chloride in the presence of a base such as pyridine. The azide group can be introduced using sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The process is designed to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The azide group in N-Trityl Losartan Azide can undergo nucleophilic substitution reactions, where it replaces a leaving group in a molecule.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The trityl group can be oxidized under specific conditions to form trityl cations, which are useful in various organic synthesis reactions.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for introducing the azide group.
Trityl Chloride (C19H15Cl): Used for trityl protection.
Dimethyl Sulfoxide (DMSO) or Acetonitrile (CH3CN): Solvents for nucleophilic substitution reactions.
Major Products:
Primary Amines: Formed from the reduction of the azide group.
Trityl Cations: Formed from the oxidation of the trityl group.
Applications De Recherche Scientifique
Chemistry: N-Trityl Losartan Azide is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique functional groups make it a valuable reagent in organic synthesis .
Biology and Medicine: The compound is studied for its potential use in drug delivery systems and as a precursor for biologically active molecules. Its ability to form stable intermediates makes it useful in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of N-Trityl Losartan Azide involves its interaction with specific molecular targets. The trityl group provides stability and protection to the molecule, while the azide group can participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and react with specific substrates .
Comparaison Avec Des Composés Similaires
Losartan: The parent compound, used primarily for treating
Propriétés
Formule moléculaire |
C41H36ClN9 |
|---|---|
Poids moléculaire |
690.2 g/mol |
Nom IUPAC |
5-[2-[4-[[5-(azidomethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C41H36ClN9/c1-2-3-23-38-45-39(42)37(28-44-48-43)50(38)29-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-46-49-51(47-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27H,2-3,23,28-29H2,1H3 |
Clé InChI |
YWAIMMYICGFXDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)CN=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)
![(2S)-2-[[4-[(2-amino-4a-hydroxy-5-methyl-4-oxo-6,7,8,8a-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13419147.png)

